2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid
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Overview
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of a chloro-substituted indole ring and a dimethylaminoethyl side chain. The oxalic acid component forms a salt with the amine, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Chlorination: The indole ring is chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is then alkylated with N,N-dimethylethanamine under basic conditions to introduce the dimethylaminoethyl side chain.
Formation of the Oxalate Salt: The final step involves reacting the amine with oxalic acid to form the oxalate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylindole: Shares the indole core but lacks the dimethylaminoethyl side chain.
2-(5-chloro-1H-indol-3-yl)ethanamine: Similar structure but without the N,N-dimethyl substitution.
Methyl 2-(5-chloro-1H-indol-3-yl)acetate: Contains a methyl ester group instead of the dimethylaminoethyl side chain.
Uniqueness
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine is unique due to its specific combination of a chloro-substituted indole ring and a dimethylaminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPBPPTDFRVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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